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molecular formula C12H12O4 B8158348 Dimethyl 5-vinylisophthalate

Dimethyl 5-vinylisophthalate

Cat. No. B8158348
M. Wt: 220.22 g/mol
InChI Key: VJESROZWATWFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299267B2

Procedure details

A stirred solution of dimethyl 5-bromoisophthalate (273 mg, 1.0 mmol), potassium vinyltrifluoroborate (134 mg, 1.0 mmol) PdCl2(dppf).CH2Cl2 (16.3 mg, 0.02 mmol) and Et3N (0.42 mL, 3.0 mmol) in i-PrOH (6 mL) and H2O (3 mL) was heated to reflux for 3 h. The solution was cooled to room temperature and diluted with EtOAc and H2O. The layers were separated and the aqueous layer was extracted with EtOAc (2×10 mL). The combined organic layer was washed with brine, dried with Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography (8% EtOAc in hexanes) to provide dimethyl 5-vinylisophthalate (153.6 mg, 70%).
Quantity
273 mg
Type
reactant
Reaction Step One
Quantity
134 mg
Type
reactant
Reaction Step Two
Quantity
16.3 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.42 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[CH:16]([B-](F)(F)F)=[CH2:17].[K+].C(Cl)Cl.CCN(CC)CC>CC(O)C.O.CCOC(C)=O>[CH:16]([C:2]1[CH:3]=[C:4]([C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8])=[CH2:17] |f:1.2|

Inputs

Step One
Name
Quantity
273 mg
Type
reactant
Smiles
BrC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Step Two
Name
Quantity
134 mg
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Step Three
Name
Quantity
16.3 mg
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.42 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
6 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×10 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (8% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 153.6 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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